This compound is classified as a synthetic cannabinoid and specifically falls under the category of indole derivatives. Synthetic cannabinoids are designed to mimic the effects of natural cannabinoids found in the cannabis plant, primarily targeting the endocannabinoid system in humans.
The synthesis of 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid typically involves several key steps:
The synthesis can be performed on a multigram scale, making it suitable for further pharmacological studies .
The molecular structure of 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid can be described as follows:
The compound's structure can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into bond lengths, angles, and stereochemistry .
1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid participates in various chemical reactions typical for synthetic cannabinoids:
These reactions are significant for modifying the compound's properties and exploring structure-activity relationships .
The mechanism of action of 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid primarily involves its interaction with cannabinoid receptors, specifically CB1 and CB2:
Studies indicate that modifications in the side chain or functional groups can significantly impact binding affinity and selectivity for these receptors .
The physical and chemical properties of 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid include:
These properties are crucial for determining the compound's behavior in biological systems and its suitability for various applications .
1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid has several scientific applications:
Indole-3-carboxylic acid derivatives represent a pivotal structural class in synthetic cannabinoid (SC) development, evolving from early naphthoylindoles (e.g., JWH-018) to carboxamide/ester scaffolds. The shift toward indole-3-carboxylates emerged as a strategic response to legislative controls on earlier generations. 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid exemplifies this trend, where the core indole-3-carboxylic acid moiety serves as a metabolic precursor or synthetic intermediate for bioactive SCs like NPB-22 (quinolin-8-yl ester) and AB-CHMINACA (carboxamide) [3] [7].
The modular synthesis of these derivatives relies on direct N-alkylation of indazole-3-carboxylic acid precursors, followed by esterification/amidation. Recent methodologies enable selective alkylation at the N1 position under basic conditions (e.g., K₂CO₃/DMF), achieving yields >75% for pentyl- and hydroxypentyl-chain variants [3]. This synthetic adaptability facilitates rapid generation of structurally diverse analogs, circumventing regulatory frameworks.
Table 1: Generational Shift in Synthetic Cannabinoid Scaffolds
| Generation | Core Structure | Example Compounds | Key Features |
|---|---|---|---|
| 1st (2008-2010) | Naphthoylindoles | JWH-018, AM-2201 | High CB1 potency; detectable in drug screens |
| 2nd (2011-2013) | Benzoylindoles | RCS-4, AM-694 | Modified aromatic cores |
| 3rd (2014-present) | Indole-3-carboxylates | NPB-22, AB-FUBINACA | Metabolic resistance; thermal instability |
N-Alkyl chain length and terminal functionalization critically modulate CB1/CB2 receptor affinity and selectivity. 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid incorporates a C5-hydroxyalkyl chain, contrasting with unsubstituted pentyl (e.g., in JWH-018) or fluoro-pentyl (e.g., AM-2201) chains. Pharmacodynamic studies reveal:
Table 2: N-Alkyl Chain Modifications and Cannabinoid Receptor Affinity
| N-Alkyl Chain | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | Selectivity (CB1:CB2) |
|---|---|---|---|
| Pentyl (e.g., JWH-018) | 16–43 | 29–216 | 1:1–5 |
| 5-Fluoropentyl (e.g., AM-2201) | 9–28 | 14–89 | 1:1–3 |
| 5-Hydroxypentyl | 50–120 | 6–30 | 1:0.1–0.6 (CB2-selective) |
Bioactivity of indole-3-carboxylic acid derivatives is exquisitely sensitive to regioisomerism and functional group placement:
Table 3: Impact of Functional Group Modifications on Stability and Activity
| Functional Group | Thermal Stability | CB1 Activity (EC₅₀, nM) | Metabolic Fate |
|---|---|---|---|
| Free carboxylic acid | High | >10,000 | Glucuronidation/Sulfation |
| Quinolin-8-yl ester | Low (degrades >200°C) | 12–45 | Ester hydrolysis → 1-(5-Hydroxypentyl)-1H-indole-3-carboxylic acid |
| Adamantyl carboxamide | Moderate | 10–50 | ω-Hydroxylation → Carboxylic acid |
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6